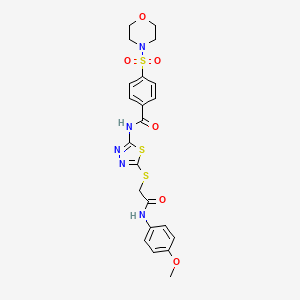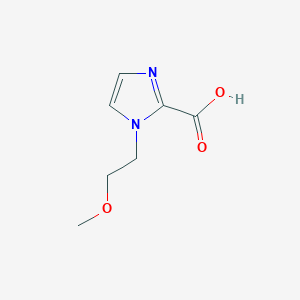
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCPK belongs to the class of compounds known as pyrrolidinyl triazoles, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
1,2,3-Triazoles, including derivatives like the one , have been extensively studied for their antifungal properties. A study by Lima-Neto et al. (2012) described the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida species. The study found that certain halogen-substituted triazoles showed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and derivatization of triazole derivatives have been explored in various studies. For instance, Nycz et al. (2016) identified novel cathinone hydrochloride salts and examined their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. This research contributes to the understanding of the chemical properties of triazole derivatives (Nycz et al., 2016).
Ligand Development for Metal Complexes
Triazole derivatives are also used in developing ligands for metal complexes. Kitteringham et al. (2018) synthesized a novel 1,4-disubstituted 1,2,3-triazole-based ligand and investigated its reactivity with Au(III) and Pt(II) precursors. This research demonstrates the versatility of triazole derivatives in forming mixed metal complexes (Kitteringham et al., 2018).
Inhibitor Development
Triazole derivatives have been evaluated as inhibitors for various biological enzymes. Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles and tested them as inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. Their findings revealed some triazoles as potent inhibitors, indicating their potential in therapeutic applications (Jiang & Hansen, 2011).
Corrosion Inhibition
Triazole derivatives have applications in corrosion inhibition. Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their study provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ma et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNXKBEQSNNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)



![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)